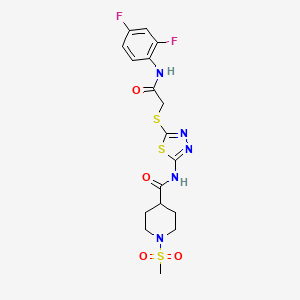

N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

BenchChem offers high-quality N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N5O4S3/c1-31(27,28)24-6-4-10(5-7-24)15(26)21-16-22-23-17(30-16)29-9-14(25)20-13-3-2-11(18)8-12(13)19/h2-3,8,10H,4-7,9H2,1H3,(H,20,25)(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELFSANIRPGWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N5O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities attributed to its unique structural features. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a 1,3,4-thiadiazole moiety, which is known for its broad spectrum of biological activities. The presence of the (2,4-difluorophenyl) group enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability. The piperidine and methylsulfonyl substituents contribute to the compound's solubility and reactivity.

1. Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of pathogens including both Gram-positive and Gram-negative bacteria as well as fungi. A study reported that certain thiadiazole derivatives demonstrated Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics such as streptomycin and fluconazole .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Thiadiazole Derivative A | 32.6 | Antibacterial |

| Thiadiazole Derivative B | 47.5 | Antifungal |

2. Anticancer Properties

The thiadiazole ring has been associated with anticancer activity. Compounds similar to N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide have shown cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiadiazole derivatives in models of neurodegenerative diseases. These compounds have been found to exhibit anticonvulsant properties in animal models, suggesting their potential in treating epilepsy and other neurological disorders .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives where one compound demonstrated a 74% inhibition rate in an in vivo model for anticonvulsant activity using the maximal electroshock (MES) test . This underscores the potential therapeutic implications for neurological conditions.

The biological activity of N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular targets affecting signal transduction pathways involved in inflammation and cell survival.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing the thiadiazole scaffold exhibit notable anticancer properties. The mechanisms of action often include:

- Induction of Apoptosis : Thiadiazole derivatives can trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : These compounds can halt the progression of the cell cycle, preventing cancer cells from proliferating.

Case Study: Anticancer Efficacy

In a study by Sarafroz et al. (2019), several thiadiazole derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The findings demonstrated that specific modifications in the structure enhanced cytotoxicity, highlighting the importance of structure-activity relationships (SAR) in developing more potent agents .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Key aspects include:

- Inhibition of Bacterial Growth : It has been effective against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Certain derivatives have exhibited antifungal properties.

Case Study: Antimicrobial Efficacy

Gowda et al. (2020) explored the antimicrobial efficacy of several thiadiazole derivatives against clinical isolates. The results indicated that some compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Anti-inflammatory Properties

Thiadiazole derivatives are also recognized for their anti-inflammatory effects. They can modulate inflammatory pathways by:

- Inhibiting Pro-inflammatory Cytokines : This action is vital in managing conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects

Emerging evidence suggests that similar compounds may offer neuroprotective benefits by:

- Protection Against Oxidative Stress : They can safeguard neuronal cells from damage caused by oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis; cell cycle arrest | Sarafroz et al., 2019 |

| Antimicrobial | Inhibition of bacterial growth | Gowda et al., 2020 |

| Anti-inflammatory | Modulation of cytokine production | Schenone et al., 2006 |

| Neuroprotective | Protection against oxidative stress | Skrzypeka et al., 2021 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.